molecular formula C14H16O3 B11989608 7-Butoxy-4-methylchromen-2-one CAS No. 85389-86-2

7-Butoxy-4-methylchromen-2-one

Cat. No.: B11989608
CAS No.: 85389-86-2
M. Wt: 232.27 g/mol
InChI Key: FIBWFIHURYJGEP-UHFFFAOYSA-N
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Description

7-Butoxy-4-methyl-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners. The molecular formula of 7-Butoxy-4-methyl-chromen-2-one is C14H16O3, and it has a molecular weight of 232.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-methyl-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For 7-Butoxy-4-methyl-chromen-2-one, the reaction can be carried out using 4-methylresorcinol and ethyl butoxyacetate under acidic conditions .

Industrial Production Methods: Industrial production of 7-Butoxy-4-methyl-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Butoxy-4-methyl-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Butoxy-4-methyl-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Butoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 7-Butoxy-4-methyl-chromen-2-one stands out due to its unique butoxy group, which enhances its lipophilicity and potentially improves its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacological properties compared to other coumarin derivatives.

Properties

CAS No.

85389-86-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

7-butoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H16O3/c1-3-4-7-16-11-5-6-12-10(2)8-14(15)17-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

FIBWFIHURYJGEP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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